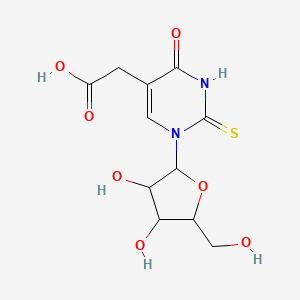
n2-(Isopropylphenoxyacetyl)guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(Isopropylphenoxyacetyl)guanosine is a nucleoside derivative. Nucleosides consist of a nitrogenous base (in this case, guanosine) linked to a sugar molecule (ribose or deoxyribose). The “Isopropylphenoxyacetyl” group is attached to the guanosine base, conferring specific properties.
Preparation Methods
The synthetic routes for N2-(Isopropylphenoxyacetyl)guanosine are not widely documented. industrial production methods likely involve chemical synthesis. Researchers may use guanosine as a starting material and introduce the Isopropylphenoxyacetyl group through suitable reactions.
Chemical Reactions Analysis
N2-(Isopropylphenoxyacetyl)guanosine may undergo various reactions, including:
Substitution Reactions: The Isopropylphenoxyacetyl group can be substituted by other functional groups.
Oxidation/Reduction Reactions: Depending on reaction conditions, the compound may undergo oxidation or reduction.
Hydrolysis: The glycosidic bond between the guanosine base and the sugar can be hydrolyzed.
Common reagents and conditions used in these reactions would depend on the specific synthetic pathway. Major products formed could include modified nucleosides with altered properties.
Scientific Research Applications
N2-(Isopropylphenoxyacetyl)guanosine finds applications in various fields:
Chemistry: As a modified nucleoside, it contributes to the study of nucleic acids and their interactions.
Biology: Researchers investigate its role in RNA and DNA modifications, gene expression, and cellular processes.
Medicine: Potential therapeutic applications, such as antiviral or anticancer properties, warrant exploration.
Industry: It may serve as a precursor for drug development or as a research tool.
Mechanism of Action
The exact mechanism by which N2-(Isopropylphenoxyacetyl)guanosine exerts its effects remains an active area of research. It likely involves interactions with cellular components, including enzymes, receptors, or RNA/DNA structures.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers can explore related nucleoside derivatives. Similar compounds include other modified guanosine analogs or nucleosides with different substituents.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications. For more specific details, consult scientific literature and databases
Properties
Molecular Formula |
C21H25N5O7 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H25N5O7/c1-10(2)11-3-5-12(6-4-11)32-8-14(28)23-21-24-18-15(19(31)25-21)22-9-26(18)20-17(30)16(29)13(7-27)33-20/h3-6,9-10,13,16-17,20,27,29-30H,7-8H2,1-2H3,(H2,23,24,25,28,31) |
InChI Key |
DOYGDDVATFVNQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)




![7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene](/img/structure/B12102547.png)

![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B12102557.png)


amine](/img/structure/B12102573.png)
![[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12102581.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)

